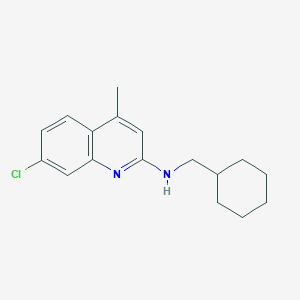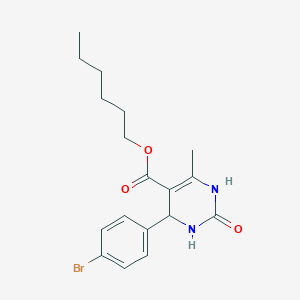
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine, also known as CQMA, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinolinamines and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been found to bind to the serotonin 5-HT7 receptor, which is involved in the regulation of mood, sleep, and circadian rhythms.
Biochemical and Physiological Effects:
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been shown to have low toxicity, which makes it a potentially useful tool in scientific research. However, one limitation of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Direcciones Futuras
There are several future directions for the study of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its interactions with other enzymes and receptors, which may reveal new targets for drug discovery. Additionally, the development of new synthetic methods for 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine may improve its yield and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with cyclohexylmethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is typically around 60-70%, and the purity can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been used in scientific research for its potential applications in drug discovery and development. It has been studied for its ability to inhibit certain enzymes and receptors, which are involved in various biological processes. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties.
Propiedades
IUPAC Name |
7-chloro-N-(cyclohexylmethyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-9-17(19-11-13-5-3-2-4-6-13)20-16-10-14(18)7-8-15(12)16/h7-10,13H,2-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNDNEGMSDRILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate](/img/structure/B5169994.png)
![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5169998.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)
![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)



![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)
![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)